N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a methoxy group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with benzylamine and 2-aminopyridine. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. The choice of reagents and solvents may also be adjusted to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form a benzylamine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of N-benzyl-4-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infectious diseases.
Mechanism of Action
The mechanism of action of N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pyridinyl group can interact with aromatic residues in the enzyme’s active site, while the benzamide core provides additional binding interactions. This compound may also modulate signaling pathways by affecting receptor activity or protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-methoxy-N-(pyridin-2-yl)benzamide: Similar structure but with a methoxy group at the 3-position instead of the 4-position.
N-(pyridin-2-yl)benzamide: Lacks the benzyl and methoxy groups.
N-benzylbenzamide: Lacks the methoxy and pyridinyl groups.
Uniqueness
N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of both the methoxy and pyridinyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This structural combination may also confer unique chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C20H18N2O2 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-benzyl-4-methoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H18N2O2/c1-24-18-12-10-17(11-13-18)20(23)22(19-9-5-6-14-21-19)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
InChI Key |
WDGBGUKPYZAYPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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